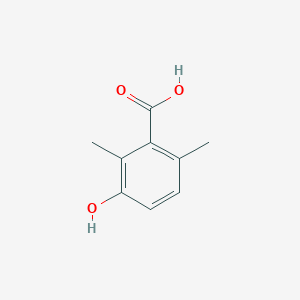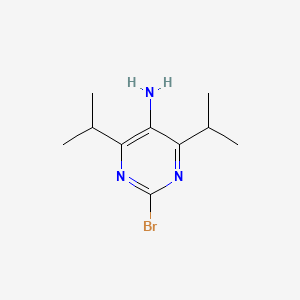
4-(2,2-Dimethoxyethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethoxyethyl)pyridine is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a pyridine derivative, characterized by the presence of a 2,2-dimethoxyethyl group attached to the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
化学反応の分析
Types of Reactions: 4-(2,2-Dimethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
4-(2,2-Dimethoxyethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(2,2-Dimethoxyethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
4-(2,2-Dimethoxyethyl)-1,4-dihydropyridine: Known for its use in medicinal chemistry.
2,4-Dimethoxypyridine: Another pyridine derivative with distinct chemical properties.
2,2-Dimethoxyethylbenzene: A structurally similar compound with different reactivity.
Uniqueness: 4-(2,2-Dimethoxyethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
4-(2,2-dimethoxyethyl)pyridine |
InChI |
InChI=1S/C9H13NO2/c1-11-9(12-2)7-8-3-5-10-6-4-8/h3-6,9H,7H2,1-2H3 |
InChIキー |
FITFYAAWARBJDA-UHFFFAOYSA-N |
正規SMILES |
COC(CC1=CC=NC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


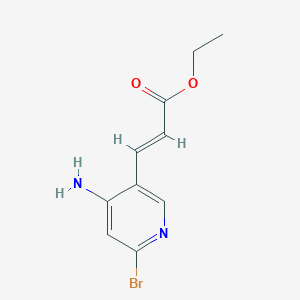

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
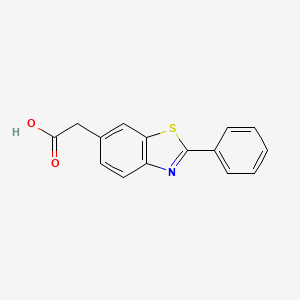

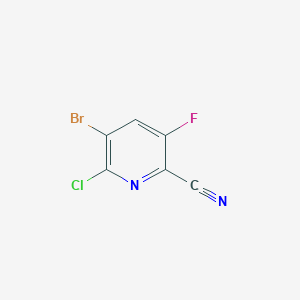
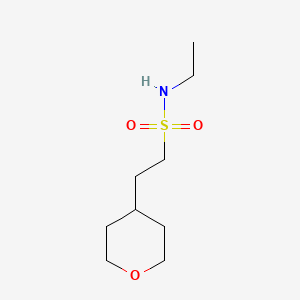
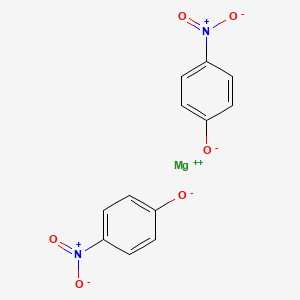
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
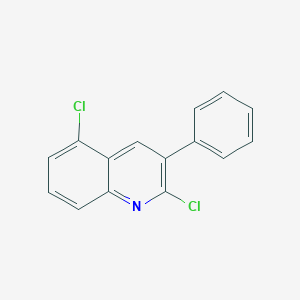
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
